1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-10(11-7-5-4-6-8-11)17-9-12-18-13-14(19-12)20(2)16(23)21(3)15(13)22/h4-8,10,17H,9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMPFGUQVKAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=NC3=C(N2)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione is the A1 adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase, decreasing the production of cyclic AMP in cells, and mediating a variety of physiological responses.
Mode of Action
This compound acts as a selective antagonist at the A1 adenosine receptor. By binding to this receptor, it prevents the action of adenosine, thereby inhibiting the receptor’s normal function.
Pharmacokinetics
Its solubility in water and ethanol suggests that it may have reasonable bioavailability
Biochemical Analysis
Biochemical Properties
Its structure suggests that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s chemical properties, such as its polarity, charge distribution, and functional groups.
Cellular Effects
The cellular effects of 1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione are currently unknown. Given its structure, it may influence cell function by interacting with various cellular components. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.
Biological Activity
Overview
1,3-Dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione, commonly known as a purine derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 313.35 g/mol, is primarily studied for its interactions with various biological systems, including enzyme inhibition and receptor binding.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit certain enzymes by blocking their active sites, thus modulating biochemical pathways critical for cellular functions.
- Receptor Binding : It interacts with adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors involved in numerous physiological processes such as neurotransmission and cardiovascular regulation .
Pharmacological Effects
- Anti-inflammatory Properties : Research indicates that the compound may exhibit anti-inflammatory effects by modulating the activity of inflammatory cytokines.
- Neuroprotective Effects : Studies suggest potential neuroprotective properties through the inhibition of excitotoxicity and apoptosis in neuronal cells .
- Cardiovascular Effects : The modulation of adenosine receptors can lead to bradycardia and vasodilation, impacting cardiovascular health .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound can significantly inhibit the secretion of certain cytokines at concentrations around 50 μM, showing a dose-dependent response in cellular models .
- Animal Models : Animal studies have indicated that treatment with this compound can reduce ischemic damage in models of stroke by preserving adenosine receptor functionality, highlighting its potential therapeutic application in neuroprotection .
Data Tables
| Biological Activity | Observed Effect | Study Reference |
|---|---|---|
| Anti-inflammatory | Decreased cytokine levels | |
| Neuroprotection | Reduced apoptosis in neurons | |
| Cardiovascular modulation | Induced bradycardia |
Research Findings
Recent research has focused on characterizing the pharmacological profile of this compound:
- Affinity for Adenosine Receptors : The compound exhibits varying affinities for different adenosine receptor subtypes, influencing its pharmacological effects across multiple systems .
- Potential Therapeutic Applications : Given its diverse biological activities, this compound is being explored for potential applications in treating conditions such as neurodegenerative diseases and inflammatory disorders .
Scientific Research Applications
Medicinal Chemistry
1,3-Dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione has been investigated for its pharmacological properties. Research indicates that it may act on adenosine receptors, which are crucial in numerous physiological processes.
Key Findings :
- Adenosine Receptor Modulation : The compound exhibits affinity for A2B adenosine receptors, suggesting potential use in treating conditions related to these receptors .
Neuropharmacology
Studies have shown that this compound might influence neurotransmitter systems, particularly in the modulation of dopamine and norepinephrine pathways. This property is significant for developing treatments for neurodegenerative diseases and mood disorders.
Case Study :
A study demonstrated that the compound could enhance cognitive functions in animal models by modulating dopaminergic activity .
Cancer Research
Recent investigations have explored the compound's role in cancer therapy. Its ability to inhibit certain enzyme pathways involved in tumor growth presents a promising avenue for further research.
Research Insights :
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The primary variations among xanthine derivatives lie in substituents at positions 7 and 8, which significantly influence physicochemical and pharmacological properties. Below is a comparative table of key analogs:
Key Observations:
- Substituent Bulk and Melting Points : Bulky substituents at position 8 (e.g., biphenyl in Compound 19) correlate with higher melting points (333°C vs. 164°C for Compound 15), likely due to increased π-π stacking and van der Waals interactions .
- Spectroscopic Signatures : The presence of a chloro group () produces distinct FTIR peaks at 744.55 cm⁻¹, while aromatic substituents (e.g., phenyl or biphenyl) result in complex 1H-NMR splitting patterns in the 7.0–8.5 ppm range .
- Pharmacophore Diversity: Etophylline () features a hydroxyethyl group at position 7, enhancing hydrophilicity compared to the target compound’s phenylethylamino-methyl group, which may improve blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
- Adenosine Receptor Affinity: Analogs with bulky 8-substituents (e.g., biphenyl) may exhibit reduced adenosine A1/A2 receptor antagonism due to steric hindrance, whereas smaller substituents (e.g., chloro) could retain higher affinity .
- Synthetic Accessibility: Compounds with nitro or chloro groups at position 8 () are synthesized via nucleophilic substitution, whereas phenylethylamino derivatives may require reductive amination or Mannich reactions .
Computational and Experimental Predictions
- Drug-Likeness: Virtual screening of 7,8-disubstituted xanthines () highlights that electron-withdrawing groups (e.g., nitro, chloro) improve metabolic stability but may reduce solubility. The phenylethylamino group in the target compound balances moderate lipophilicity (LogP ~2–3) and solubility .
- Packing Similarity : Tools like Mercury CSD () can predict crystal packing patterns, which are critical for bioavailability. Bulky 8-substituents (e.g., biphenyl) may form dense crystalline lattices, delaying dissolution .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 8-position of theophylline derivatives. For example, microwave-assisted reactions (140 W, 15 min in acetonitrile) with nucleophiles like 1-phenylethylamine efficiently introduce the aminomethyl group . Alkylation at the 7-position (e.g., using iodoethane in DMF with K₂CO₃) can precede or follow this step . Optimization involves adjusting solvent polarity, reaction time, and stoichiometry of nucleophiles to improve yields (e.g., 20 mg isolated from 3 g starting material in highlights the need for purification refinement).
Q. Which spectroscopic techniques are critical for structural confirmation, and how are key peaks interpreted?
- Methodological Answer :
- FTIR : Confirm carbonyl stretches (C=O) at ~1705–1662 cm⁻¹ and aliphatic C-H stretches at ~2951–2854 cm⁻¹. N-H stretches (from the phenylethylamino group) appear at ~3379 cm⁻¹ .
- ¹H NMR : Look for methyl group signals (1,3-dimethyl) at δ ~3.2–3.5 ppm and aromatic protons (phenylethyl) at δ ~7.2–7.4 ppm. Integration ratios validate substitution patterns .
- Mass Spectrometry : Characteristic fragments (e.g., m/z = 169, 149) correlate with purine ring cleavage and side-chain losses .
Advanced Research Questions
Q. How can computational tools predict drug-likeness and biological activity for this xanthine derivative?
- Methodological Answer : Use platforms like Chemicalize.org (based on ChemAxon) to calculate physicochemical parameters (logP, solubility, polar surface area) and predict absorption/distribution properties. highlights prioritizing compounds with logP < 5, molecular weight < 500 Da, and hydrogen-bonding capacity for CNS penetration . Molecular docking can further assess interactions with adenosine receptors or phosphodiesterases (PDEs), leveraging structural analogs like IBMX ( ).
Q. How do substitutions at the 7- and 8-positions influence pharmacological activity?
- Methodological Answer :
- 7-Position : Alkyl groups (e.g., ethyl, isopentyl) enhance lipophilicity and bioavailability. For instance, 7-isopentyl analogs (NCT-501) show improved ALDH1A1 inhibition due to hydrophobic pocket fitting .
- 8-Position : Electrophilic substituents (e.g., bromo, chloro) enable further functionalization, while aminomethyl groups (as in the target compound) may enhance receptor binding via hydrogen bonding . SAR studies should compare IC₅₀ values across derivatives using enzyme assays (e.g., PDE inhibition).
Q. How can researchers address low yields in alkylation or nucleophilic substitution steps?
- Methodological Answer :
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Catalysis : Add KI as a catalyst in nucleophilic substitutions (e.g., achieved Rf = 0.5 for 8-chloro derivatives) .
- Purification : Use silica gel chromatography with gradients (e.g., PE:EA = 4:1) or HPLC to isolate pure products from byproducts .
Q. How are mass spectrometry fragmentation patterns interpreted to confirm structural integrity?
- Methodological Answer : Key fragments arise from purine ring cleavage (m/z = 169 for C₅H₅N₅O₂⁺) and side-chain losses (e.g., m/z = 149 corresponds to [M – CH₂C₆H₅]⁺). High-resolution MS (HRMS) validates molecular formulas, while tandem MS (MS/MS) maps fragmentation pathways .
Q. What strategies validate analytical consistency across structurally similar derivatives?
- Methodological Answer :
- Cross-Validation : Compare FTIR/NMR data of the target compound with analogs (e.g., 8-nitro vs. 8-chloro derivatives in and ) to identify substituent-specific shifts .
- Batch Testing : Replicate synthesis under standardized conditions and use statistical tools (e.g., PCA) to assess spectral reproducibility .
Q. How do functional groups impact solubility and crystallinity?
- Methodological Answer : Polar groups (e.g., -NH, -OH) improve aqueous solubility but may reduce membrane permeability. Crystallinity can be assessed via X-ray diffraction (Mercury CSD software in ) . For example, 8-aminomethyl derivatives form stable salts (e.g., HCl salts in ), enhancing crystallinity .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
